![molecular formula C20H24N2O2S2 B2356592 1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea CAS No. 2415523-55-4](/img/structure/B2356592.png)
1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is a urea derivative that has been synthesized through a complex chemical process. In
Mecanismo De Acción
The mechanism of action of 1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is not fully understood. However, studies have suggested that this compound exerts its biological effects through the inhibition of certain enzymes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of xanthine oxidase, which is an enzyme that produces reactive oxygen species (ROS) during purine metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound has potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory and analgesic properties, which makes it a potential candidate for the treatment of inflammatory diseases and pain. In vivo studies have shown that this compound can reduce the size of tumors in animal models, which makes it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea in lab experiments include its potent antioxidant activity, anti-inflammatory and analgesic properties, and ability to inhibit the activity of certain enzymes. However, the limitations of using this compound in lab experiments include its complex synthesis method and the fact that its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on 1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea. One potential direction is to further investigate its potential applications in cancer treatment. Another potential direction is to study its potential use as an enzyme inhibitor. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
The synthesis of 1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is a complex process that involves several steps. The first step is the synthesis of 6-hydroxy-1,4-dithiepan-6-ol, which is achieved through the reaction of 1,4-dithiane-2,5-diol with potassium tert-butoxide. The second step involves the reaction of 6-hydroxy-1,4-dithiepan-6-ol with benzhydryl isocyanate to produce the intermediate benzhydryl 6-hydroxy-1,4-dithiepan-6-ylmethylcarbamate. The final step involves the reaction of benzhydryl 6-hydroxy-1,4-dithiepan-6-ylmethylcarbamate with urea to produce this compound.
Aplicaciones Científicas De Investigación
1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. In pharmacology, this compound has been shown to have potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. In biochemistry, this compound has been studied for its ability to inhibit the activity of certain enzymes, which makes it a potential candidate for the development of enzyme inhibitors.
Propiedades
IUPAC Name |
1-benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S2/c23-19(21-13-20(24)14-25-11-12-26-15-20)22-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18,24H,11-15H2,(H2,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGUYOILWZLUGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

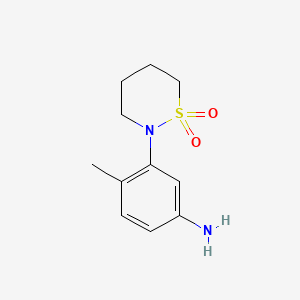
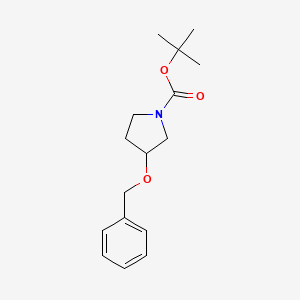
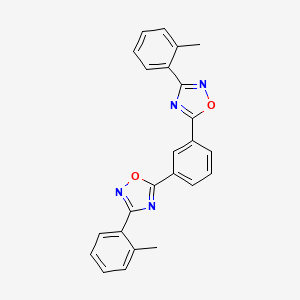
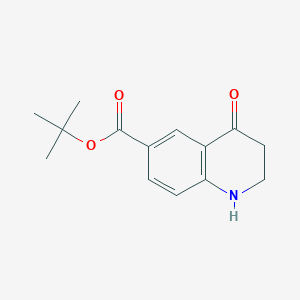
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2356518.png)
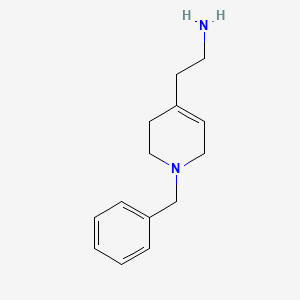

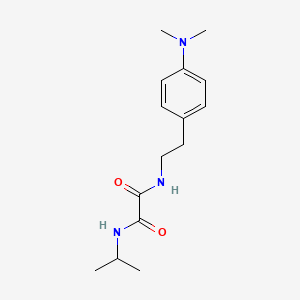
![N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2356525.png)
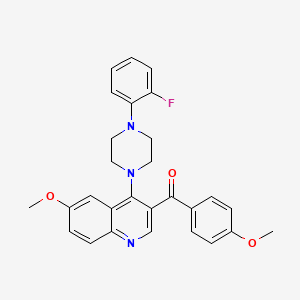

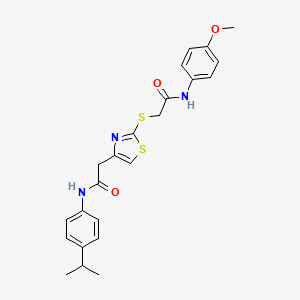
![6-Methoxy-4-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2356530.png)
![N-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2356531.png)